alpha-Phenyl-3-quinuclidinemethanol
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Overview
Description
Alpha-Phenyl-3-quinuclidinemethanol: is a heterocyclic organic compound with the molecular formula C14H20ClNO . It is known for its unique structure, which includes a quinuclidine ring system fused with a phenyl group and a hydroxyl group. This compound is primarily used in research and experimental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of alpha-Phenyl-3-quinuclidinemethanol typically begins with quinuclidin-3-one.
Reaction Steps:
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Alpha-Phenyl-3-quinuclidinemethanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form various alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium hydroxide and potassium tert-butoxide are employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted quinuclidine derivatives.
Scientific Research Applications
Alpha-Phenyl-3-quinuclidinemethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of alpha-Phenyl-3-quinuclidinemethanol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Quinuclidine: A parent compound with a similar ring structure but lacks the phenyl and hydroxyl groups.
Quinazoline: Another heterocyclic compound with distinct biological activities.
Phenylpiperidine: Shares the phenyl group but has a different ring system.
Uniqueness: Alpha-Phenyl-3-quinuclidinemethanol is unique due to its combination of a quinuclidine ring with a phenyl group and a hydroxyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
CAS No. |
60999-45-3 |
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Molecular Formula |
C14H20ClNO |
Molecular Weight |
253.77 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl(phenyl)methanol;hydrochloride |
InChI |
InChI=1S/C14H19NO.ClH/c16-14(12-4-2-1-3-5-12)13-10-15-8-6-11(13)7-9-15;/h1-5,11,13-14,16H,6-10H2;1H |
InChI Key |
GPJFAQRLWALSHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2)C(C3=CC=CC=C3)O.Cl |
Origin of Product |
United States |
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